Tetrakis(2-butoxyethyl) orthosilicate
Overview
Description
Tetrakis(2-butoxyethyl) orthosilicate is a useful research compound. Its molecular formula is C24H52O8Si and its molecular weight is 496.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Tetrakis(butoxyethoxy)silane primarily targets polydimethylsiloxane and surfaces such as glass and silicon . It acts as a reactive cross-linker, introducing the fluorine group onto polydimethylsiloxane .
Mode of Action
The compound interacts with its targets through a process known as cross-linking . This involves the formation of covalent bonds between the compound and its targets, resulting in changes to the target’s properties .
Pharmacokinetics
Given its reactivity and hydrophobic nature , it’s likely that these properties significantly impact its bioavailability.
Result of Action
The primary result of Tetrakis(butoxyethoxy)silane’s action is the modification of the surface properties of its targets . For instance, it can be used to modify the surface of silica to obtain hydrophobic properties . It also serves as a crosslinker for room temperature vulcanizing silicone sealant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(butoxyethoxy)silane. For example, temperature and pressure conditions can affect the compound’s reactivity . Additionally, the compound’s hydrophobic nature suggests that its action and stability may be influenced by the presence of water or other polar substances .
Properties
IUPAC Name |
tetrakis(2-butoxyethyl) silicate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZWRZCDGHBIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066407 | |
Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18765-38-3 | |
Record name | Tetrakis(2-butoxyethyl) orthosilicate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18765-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-butoxyethyl) orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tetrakis(butoxyethoxy)silane in the preparation of reactive MQ silicon resin?
A1: Tetrakis(butoxyethoxy)silane serves as a precursor for the Q unit in the MQ silicon resin structure []. The Q unit refers to a silicon atom bonded to four oxygen atoms, forming a tetrahedral network. During the synthesis process, tetrakis(butoxyethoxy)silane undergoes hydrolysis and condensation reactions, contributing to the formation of the siloxane backbone of the MQ resin.
Q2: How does the structure of tetrakis(butoxyethoxy)silane influence its reactivity in the synthesis process?
A2: Tetrakis(butoxyethoxy)silane possesses four butoxyethoxy groups (-OCH2CH2OC4H9) attached to the central silicon atom. These groups are relatively bulky and can hinder the approach of other reactant molecules, potentially affecting the rate of hydrolysis and condensation reactions. The presence of the ether oxygen atoms in the butoxyethoxy groups can also influence the polarity of the molecule, impacting its solubility and interactions with other reactants and solvents during the synthesis.
Q3: Are there alternative compounds to tetrakis(butoxyethoxy)silane for the Q unit in this synthesis, and how do their properties compare?
A3: Yes, the research paper lists several alternatives for the Q unit, including tetramethyl silicate, tetraethoxysilane, tetraisopropoxidesilane, and tetrabutoxysilane []. Each of these compounds possesses different alkoxy groups attached to the silicon atom, leading to variations in reactivity, steric hindrance, and polarity. These differences can influence the reaction kinetics, the resulting molecular weight and structure of the MQ resin, and its final properties. Further research would be needed to directly compare the performance characteristics of resins synthesized with these different Q unit precursors.
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